molecular formula C9H8ClNO5S B174471 {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid CAS No. 155493-93-9

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid

Cat. No.: B174471
CAS No.: 155493-93-9
M. Wt: 277.68 g/mol
InChI Key: CBDGPFVSWUUXJX-UHFFFAOYSA-N
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Description

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid is a specialized bifunctional reagent designed for chemical synthesis and drug discovery research. Its molecular structure integrates two highly reactive sites: a chlorosulfonyl group and a glycine-derived amino acid moiety. The chlorosulfonyl group is a well-known electrophile that readily undergoes nucleophilic substitution reactions with amines and other nucleophiles to form stable sulfonamide or sulfonate linkages . This makes the compound an excellent building block for the synthesis of diverse sulfonamide derivatives, which are a prominent class in medicinal chemistry due to their wide range of biological activities. Concurrently, the carboxylic acid group provides a handle for further functionalization, for instance, through amide bond formation or conjugation to other molecular scaffolds. This dual functionality allows researchers to create complex molecules, such as acylsulphamoylbenzamides, which are valuable targets in the development of agrochemicals and pharmaceuticals . The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chlorosulfonylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGPFVSWUUXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Glycine with 4-(Chlorosulfonyl)benzoyl Chloride

The most widely reported method involves reacting glycine with 4-(chlorosulfonyl)benzoyl chloride under basic conditions. This two-step process is adapted from analogous benzoylation reactions:

Step 1: Preparation of 4-(Chlorosulfonyl)benzoyl Chloride
4-(Chlorosulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. The reaction is typically conducted in anhydrous dichloromethane or toluene at reflux (40–60°C) for 4–6 hours.

Step 2: Coupling with Glycine
Glycine is dissolved in a basic aqueous solution (e.g., 10% NaOH), and the acyl chloride is added dropwise at 0–4°C to minimize hydrolysis. After stirring for 12–24 hours, the mixture is acidified to pH 1–2 using HCl, precipitating the product.

Example Protocol from Analogous Reactions:

  • Glycine: 39 mmol dissolved in 41 mL 1N NaOH

  • Acyl chloride: 7 g (41 mmol) in 10 mL dioxane

  • Conditions: 4°C, 20-hour reaction, pH adjustment with HCl

  • Yield: 58–72% after recrystallization

Solid-Phase Synthesis and Catalytic Methods

Recent patents describe advanced coupling agents for amide bond formation, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), which improve yields in non-aqueous solvents. For instance:

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Catalysts: EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv)

  • Temperature: 0°C → room temperature, 12-hour reaction

  • Yield: ~65% after purification

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperatureYield (%)Byproducts
Dioxane/water4°C58Minimal
CH₂Cl₂25°C65Moderate
Toluene60°C45Significant

Lower temperatures (0–4°C) favor controlled reaction kinetics, reducing hydrolysis of the acyl chloride. Polar aprotic solvents like dioxane enhance solubility without competing nucleophilic interactions.

Base Selection

Strong bases (e.g., NaOH) ensure deprotonation of glycine’s amino group, facilitating nucleophilic attack on the acyl chloride. However, excess base can hydrolyze the chlorosulfonyl group. Stoichiometric studies recommend a 1:1 molar ratio of glycine to acyl chloride.

Characterization and Quality Control

The final product is characterized by:

  • ¹H NMR: δ 8.1–8.3 ppm (aromatic protons), δ 4.1 ppm (CH₂ of glycine), δ 12–13 ppm (COOH).

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

  • Melting Point: 173°C (decomposition observed above 180°C).

Impurities often include unreacted glycine (removed via recrystallization) and hydrolyzed sulfonic acid derivatives (minimized by pH control).

Comparison with Alternative Methods

Direct Sulfonation vs. Stepwise Functionalization

MethodStepsYield (%)Scalability
Direct sulfonation340Low
Acyl chloride coupling265High

The acyl chloride route is preferred for industrial-scale synthesis due to fewer steps and higher reproducibility.

Green Chemistry Approaches

Recent efforts substitute dioxane with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (62%). Catalytic methods using lipases are under exploration but remain experimental .

Chemical Reactions Analysis

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Reactions

The compound features a chlorosulfonyl group attached to a benzoyl moiety and an amino acetic acid backbone, which endows it with unique reactivity. Key reactions include:

  • Substitution Reactions : The chlorosulfonyl group can be substituted with nucleophiles, leading to the formation of diverse derivatives.
  • Oxidation and Reduction : It can undergo oxidation and reduction, altering its oxidation states.
  • Hydrolysis : Under acidic or basic conditions, it hydrolyzes to yield carboxylic acids and amines.

Organic Synthesis

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds in medicinal chemistry and materials science.

Proteomics Research

In biological studies, this compound is utilized to investigate protein interactions and modifications. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to study enzyme activity and cellular mechanisms .

Pharmaceutical Development

The compound's biological activity makes it a candidate for drug development. It has been explored for its potential as an inhibitor or modulator of specific biological targets, contributing to the design of new therapeutic agents .

Anticancer Research

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties. For instance, compounds structurally related to this compound showed dose-dependent reductions in cell viability in vitro .

Antimicrobial Efficacy

In vitro tests have indicated that this compound effectively inhibits the growth of various pathogens, showcasing its potential as an antimicrobial agent. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes.

Mechanism of Action

The mechanism of action of {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The chlorosulfonyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural Analogues

2.1.1 [(4-Chlorophenyl)carbonyl]amino]acetic Acid

  • Structure : Differs by replacing the chlorosulfonyl group with a chloro (-Cl) substituent.
  • Synthesis: Prepared via reaction of 4-chlorobenzoyl chloride with aminoacetic acid in NaOH, yielding 82% product (m.p. 181–183°C) .

2.1.2 {[4-(Aminosulfonyl)benzoyl]amino}acetic Acid

  • Structure: Substitutes chlorosulfonyl (-SO₂Cl) with aminosulfonyl (-SO₂NH₂).
  • This derivative is used in proteomics and enzyme inhibition studies .

2.1.3 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid

  • Structure : Features a sulfonamide (-SO₂NH-) linkage and a phenylacetic acid backbone.
  • Applications: Known as a nonsteroidal anti-inflammatory drug (NSAID) intermediate. The sulfonamide group imparts stability against metabolic degradation .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid C₉H₈ClNO₅S 277.68 Not reported Low in H₂O
[(4-Chlorophenyl)carbonyl]amino]acetic acid C₉H₈ClNO₃ 213.62 181–183 Moderate in EtOH
{[4-(Aminosulfonyl)benzoyl]amino}acetic acid C₉H₁₀N₂O₅S 258.25 215–217 (decomp.) High in DMSO

Key Observations :

  • The chlorosulfonyl group increases molecular weight and likely reduces aqueous solubility compared to the chloro analogue.
  • Aminosulfonyl derivatives exhibit higher polarity due to -SO₂NH₂, enhancing solubility in dimethyl sulfoxide (DMSO) .
Stability and Reactivity
  • The chlorosulfonyl group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile derivatization. This contrasts with the inert chloro group in [(4-chlorophenyl)carbonyl]amino]acetic acid .
  • Hydrolytic stability: Chlorosulfonyl derivatives are prone to hydrolysis under aqueous conditions, necessitating anhydrous handling compared to sulfonamide analogues .

Biological Activity

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid is a compound of interest in medicinal chemistry due to its unique functional groups, particularly the chlorosulfonyl moiety, which enhances its reactivity and potential biological activity. This article reviews its biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H8ClO4S\text{C}_9\text{H}_8\text{ClO}_4\text{S}

This structure includes a benzoyl group attached to an amino acetic acid backbone with a chlorosulfonyl substituent, which is known for its electrophilic nature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing their activity. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein Modification : It can alter protein functions through post-translational modifications.

Antitumor Activity

Preliminary studies suggest that compounds containing sulfonyl groups may exhibit cytotoxic effects against cancer cell lines. For example:

  • Case Study : A study evaluated the cytotoxic potential of various sulfonamide derivatives against glioblastoma and breast cancer cells. Results indicated significant antiproliferative effects at low concentrations, suggesting potential for further investigation into this compound's efficacy in cancer therapy.

Proteomics

The compound is utilized in proteomics to study protein interactions and modifications. Its reactive nature allows it to serve as a probe for identifying active sites within proteins.

Organic Synthesis

In organic chemistry, it acts as a reagent for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including substitution and hydrolysis.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its specific combination of functional groups that confer distinct reactivity and biological activity.

CompoundSimilarityUnique Feature
4-Chlorosulfonylbenzoic AcidPrecursorMore reactive due to amino acetic acid moiety
Glycine DerivativesStructural similarityEnhanced reactivity from chlorosulfonyl group

Q & A

Basic: What are the key synthetic routes for {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 4-(chlorosulfonyl)benzoyl chloride with glycine derivatives. A method involves reacting 4-sulfamoylbenzoyl chloride with glycine in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C, followed by pyridine to neutralize HCl. Yields (~70%) depend on strict moisture control to prevent hydrolysis of the sulfonyl chloride group. Alternative routes use oxalyl chloride to activate carboxylic acids (e.g., ) .

Advanced: How can researchers optimize the regioselectivity of sulfonation in the synthesis of this compound?

Regioselectivity is influenced by electron-directing groups. Introducing a meta-directing group (e.g., nitro) on the benzoyl moiety prior to sulfonation ensures sulfonyl chloride forms at the para position. Low-temperature sulfonation (-10°C) with chlorosulfonic acid and catalytic SO3·pyridine minimizes side reactions. Post-synthesis, HPLC-MS (C18 column, acetonitrile/water gradient) identifies regioisomeric impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm benzoyl (δ 7.8–8.2 ppm) and acetic acid (δ 3.6–4.1 ppm) moieties.
  • IR : Sulfonyl (S=O) stretches at 1350–1160 cm⁻¹; amide (C=O) at ~1650 cm⁻¹.
  • ESI-MS : Molecular ion [M-H]⁻ at m/z 286.5 (theoretical 286.0). highlights 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Advanced: How to address discrepancies between theoretical and experimental spectral data for this compound?

Discrepancies often arise from tautomerism (e.g., enol-keto forms) or residual solvents. Use variable-temperature NMR (VT-NMR) to detect dynamic equilibria. For mass spectrometry, high-resolution Q-TOF confirms isotopic patterns. Computational tools (Gaussian, DFT-B3LYP) predict spectra for comparison. ’s purity protocols (HPLC ≥99%) reduce ambiguity .

Advanced: What strategies mitigate hydrolysis of the chlorosulfonyl group during storage?

  • Storage : Vacuum-sealed amber vials at -20°C with desiccants (silica gel).
  • Solvents : Use anhydrous DMF or DCM with 1% triethylamine to stabilize the sulfonyl chloride.
  • Handling : Conduct reactions under nitrogen. ’s catalog notes similar compounds degrade rapidly in humid conditions .

Basic: How to assess the compound's stability under different pH conditions?

Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via:

  • UV-Vis : Absorbance at λmax 270 nm (benzoyl group).
  • HPLC : Retention time shifts indicate hydrolysis (sulfonic acid formation). Neutral pH (6–8) maximizes stability, as per ’s guidelines .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) at B3LYP/6-311+G** level models transition states for sulfonamide bond formation. Fukui indices identify electrophilic sites (sulfur in sulfonyl chloride). Solvent effects (PCM for THF) refine activation energy predictions. applied similar methods to triazolo-thiadiazines .

Advanced: How to resolve contradictory bioactivity data in different assay systems?

Cross-validate using:

  • Enzyme assays : Measure IC50 against target enzymes (e.g., carbonic anhydrase).
  • Cell-based assays : Adjust for membrane permeability (logP = 1.2) and serum protein binding.
    ’s triazolo-thiadiazine study used multiple models to reconcile discrepancies .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

  • Impurities : Unreacted benzoyl chloride (retention time 8.2 min), hydrolyzed sulfonic acid (6.5 min).
  • Quantification : HPLC with C18 column (acetonitrile/0.1% TFA gradient, 1.0 mL/min). Calibrate against spiked standards. ’s method for sulfonyl benzoic acids applies .

Advanced: How does the chlorosulfonyl group influence the compound's pharmacokinetic properties?

  • Hydrophilicity : Reduces logP by ~1.0, improving aqueous solubility but limiting blood-brain barrier penetration.
  • Metabolism : Prone to glutathione conjugation (Phase II metabolism). In vitro microsomal assays (human liver S9 fraction) assess clearance. ’s analogs showed hepatic extraction ratios >0.7 .

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